molecular formula C21H26N4O2S B5535942 2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5535942
M. Wt: 398.5 g/mol
InChI Key: ZWNWCDMBNFKJMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves strategies like Michael addition reactions, as demonstrated in the practical and divergent synthesis of related 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, where lithium enolate is efficiently added to a tetrasubstituted olefin acceptor (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspirocycles, including compounds like 2-[(5-Methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, often features complex arrangements with potential for bioactivity. These structures are typically characterized using techniques like NMR, X-ray diffraction, and crystallographic analysis (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspirocycles participate in various chemical reactions, demonstrating diverse chemical properties. For example, they undergo double Michael addition reactions, as shown in the synthesis of nitrogen-containing spiro heterocycles (Aggarwal et al., 2014). Their reactivity is influenced by the substituents present in the molecular structure.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are often determined using a range of spectroscopic and analytical techniques. The single-crystal structure of diazaspiro compounds, for instance, reveals insights into their physical characteristics and the forces driving their crystal packing (Islam et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are key to understanding the behavior of diazaspirocycles in various chemical environments. The synthesis and photophysical studies of diazaspiro compounds give insights into their solvatochromic behavior and electronic properties, which are critical for understanding their chemical properties (Aggarwal & Khurana, 2015).

Scientific Research Applications

Efficient Synthesis and Structural Analysis

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles

An efficient, catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, has been developed through a [5 + 1] double Michael addition reaction. This method yields high product purities within a short reaction time, indicating a streamlined approach to synthesizing complex spirocyclic compounds (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and TDDFT Calculations

Research into the photophysical properties and solvatochromic analysis of diazaspiro compounds, including diazaspiro[5.5]undecanes, has provided insights into their solvent-dependent behaviors. This knowledge is crucial for applications in materials science and photophysical research (Aggarwal & Khurana, 2015).

Bioactivity and Potential Therapeutic Applications

Bioactivity of 1,9-Diazaspiro[5.5]Undecanes

A review highlighting the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including structures with potential therapeutic applications for treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders, underscores the versatility and potential of these compounds in drug development (Blanco‐Ania, Heus, & Rutjes, 2017).

Microwave-Assisted Solid-Phase Synthesis

Innovations in the microwave-assisted solid-phase synthesis of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, highlight advancements in synthetic methodologies that could streamline the production of these complex molecules for further pharmacological evaluation (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the lack of information available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies on its reactivity, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-9-(3-methylthiophene-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-15-4-10-28-19(15)20(27)24-8-6-21(7-9-24)5-3-18(26)25(14-21)13-17-12-22-16(2)11-23-17/h4,10-12H,3,5-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCDMBNFKJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

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